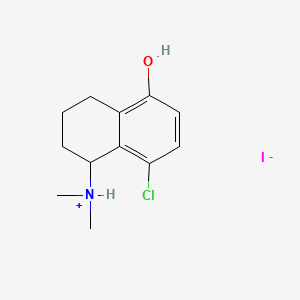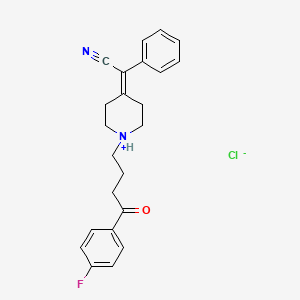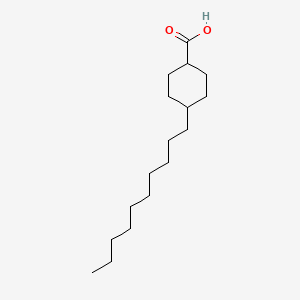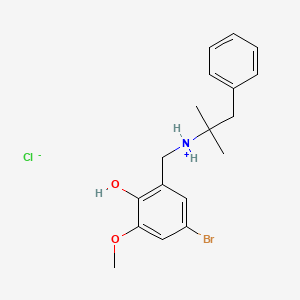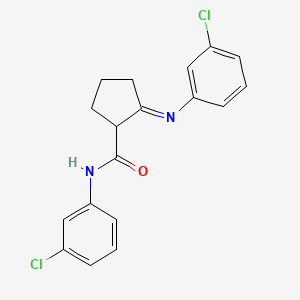
3'-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is an organic compound with the molecular formula C18H16Cl2N2O. It is known for its unique chemical structure, which includes a cyclopentanecarboxanilide core substituted with chloro and imino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide typically involves the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. The mixture is refluxed for several hours, followed by recrystallization from anhydrous tetrahydrofuran to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide involves its interaction with specific molecular targets and pathways. The compound’s chloro and imino groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Shares a similar core structure but differs in the substitution pattern.
Tolfenamic acid: Contains a similar chloro-substituted phenyl group and is used for its anti-inflammatory properties.
Uniqueness
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is unique due to its specific substitution pattern and the presence of both chloro and imino groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
73825-70-4 |
|---|---|
Molecular Formula |
C18H16Cl2N2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-chlorophenyl)iminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O/c19-12-4-1-6-14(10-12)21-17-9-3-8-16(17)18(23)22-15-7-2-5-13(20)11-15/h1-2,4-7,10-11,16H,3,8-9H2,(H,22,23) |
InChI Key |
AGXFOJPZNKUIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=NC2=CC(=CC=C2)Cl)C1)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


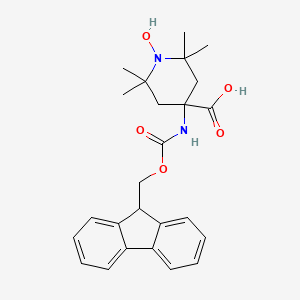
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
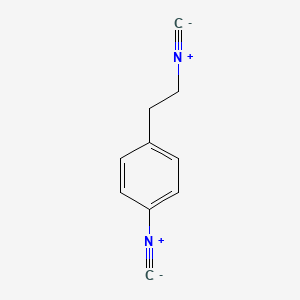
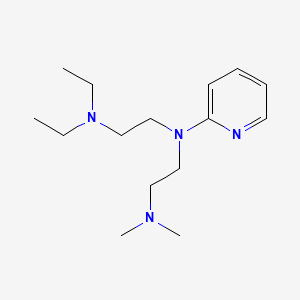
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
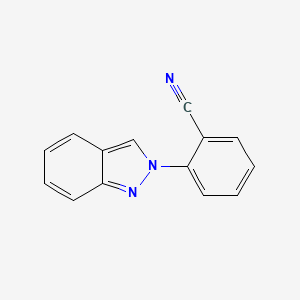
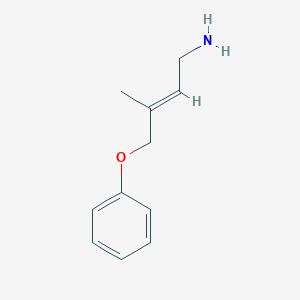
(2-propanolato)-](/img/structure/B13783339.png)
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
